2-(1H-咪唑-1-基)吡啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

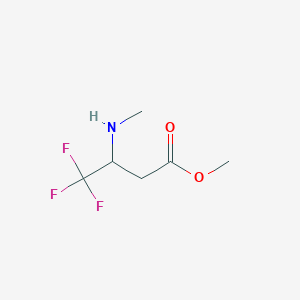

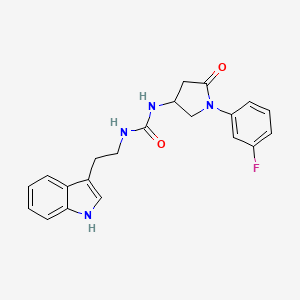

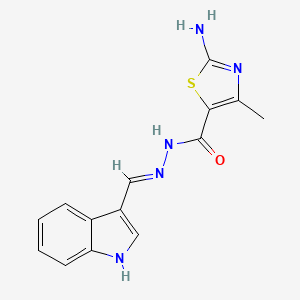

“2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as imidazopyridines . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of “2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid” involves several steps. Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid” is characterized by the presence of an imidazole ring attached to a pyridine ring via a single bond . The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid” are complex and can involve various mechanisms. For example, the reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

“2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 189.17 .科学研究应用

合成和功能化反应实验和理论研究已经集中在相关杂环化合物的功能化反应上。例如,据报道,1H-吡唑-3-羧酸在特定条件下与二氨基吡啶反应转化为相应的羧酰胺,以及咪唑并[4,5-b]吡啶衍生物的形成。这些反应有助于合成各种化合物,以便在化学研究中进一步应用(Yıldırım等人,2005)。

连续流动合成方面的进展最近的进展包括开发一种连续流动合成,用于高度功能化的咪唑并[1,2-a]杂环。该方法通过利用两个微反应器,多步连续流动过程,提供了对传统烧瓶合成方法的重大改进。该技术允许有效合成复杂的杂环,包括潜在的药物中间体(Herath等人,2010)。

N-杂环卡宾和配位化学咪唑并[1,5-a]吡啶骨架可作为生成新型稳定的N-杂环卡宾的多功能平台。这些卡宾已经合成并表征,显示出在配位化学和催化中的潜在应用(Alcarazo等人,2005)。

防腐蚀性能在材料科学领域,研究已经调查了与2-(1H-咪唑-1-基)吡啶-3-羧酸相关的化合物的防腐蚀性能。这些研究已经发现了用于酸性介质中低碳钢的有效缓蚀剂,表明在保护金属表面方面具有潜在应用(Zhang等人,2018)。

作用机制

Target of Action

2-Imidazol-1ylnicotinic acid, also known as 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid, is a compound that interacts with various targets. The primary targets include enzymes such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Nitric oxide synthase, inducible . These enzymes play crucial roles in various biological processes, including amino acid metabolism, nucleotide biosynthesis, and nitric oxide synthesis .

Mode of Action

The compound’s interaction with its targets involves binding to the active sites of these enzymes, potentially altering their function . .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the interaction with Monomeric sarcosine oxidase can influence the metabolism of secondary amino acids . The compound’s interaction with Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase can affect the biosynthesis of purines

Pharmacokinetics

Imidazole, a related compound, is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 2-Imidazol-1ylnicotinic acid.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . It is plausible that 2-Imidazol-1ylnicotinic acid may have similar effects, but this requires further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Imidazol-1ylnicotinic acid. For instance, environmental exposures can affect the epigenome of the developing organism, modifying disease risk later in life . Additionally, the compound’s action can be influenced by factors such as pH and temperature, which can affect its solubility and stability .

属性

IUPAC Name |

2-imidazol-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVAQGOCBYJSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954580-80-4 |

Source

|

| Record name | 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)

![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)

![3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2825739.png)

![(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825743.png)